molecular formula C8H14O2 B12435855 Alpha-ethenyltetrahydro-2h-pyran-4-methanol

Alpha-ethenyltetrahydro-2h-pyran-4-methanol

Cat. No.: B12435855
M. Wt: 142.20 g/mol
InChI Key: FJBALQINEAIQGM-UHFFFAOYSA-N
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Description

It is a liquid at room temperature and has a molecular weight of 142.2 g/mol . This compound is of interest due to its unique structure, which includes both an oxane ring and an allyl group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(oxan-4-yl)prop-2-en-1-ol can be synthesized through various methods. One common synthetic route involves the reaction of tetrahydropyran with allyl alcohol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate the formation of the oxane ring .

Industrial Production Methods

In industrial settings, the production of 1-(oxan-4-yl)prop-2-en-1-ol may involve continuous flow reactors to optimize yield and efficiency. The use of high-pressure reactors and advanced catalysts can further enhance the production process, making it more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

1-(oxan-4-yl)prop-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Saturated alkyl derivatives

    Substitution: Alkyl halides, esters

Scientific Research Applications

1-(oxan-4-yl)prop-2-en-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(oxan-4-yl)prop-2-en-1-ol involves its interaction with various molecular targets and pathways. The allyl group can undergo electrophilic addition reactions, while the oxane ring can participate in nucleophilic substitution reactions. These interactions enable the compound to act as a versatile building block in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(oxan-4-yl)prop-2-en-1-ol is unique due to its combination of an oxane ring and an allyl group, which provides a balance of stability and reactivity. This makes it a valuable intermediate in the synthesis of a wide range of organic compounds .

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

1-(oxan-4-yl)prop-2-en-1-ol

InChI

InChI=1S/C8H14O2/c1-2-8(9)7-3-5-10-6-4-7/h2,7-9H,1,3-6H2

InChI Key

FJBALQINEAIQGM-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1CCOCC1)O

Origin of Product

United States

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